Bis(2-cyanoethyl)phosphine

Description

Positioning within the Landscape of Secondary Phosphine (B1218219) Chemistry

Organophosphorus compounds with the general formula PRnH3−n are known as phosphines, which are classified as primary (RPH2), secondary (R2PH), or tertiary (R3P) based on the number of organic substituents on the phosphorus atom. wikipedia.org Bis(2-cyanoethyl)phosphine, with its formula P(H)(CH2CH2CN)2, is a member of the secondary phosphine class. nih.gov

Secondary phosphines are notable intermediates in organophosphorus chemistry, often used in the synthesis of more complex tertiary phosphines, especially chiral phosphine ligands for asymmetric catalysis. researchgate.net A defining characteristic of many simple secondary phosphines, such as those with alkyl or aryl groups, is their high reactivity and extreme sensitivity to air, which can rapidly oxidize them to the corresponding secondary phosphine oxides. google.com This reactivity stems from the lone pair of electrons on the phosphorus atom and the presence of a P-H bond.

The general synthetic routes to secondary phosphines include the reduction of diorganophosphinic acids or the alkali-metal reductive cleavage of triarylphosphines. wikipedia.org Specifically, the cyanoethylation of phosphine (PH3) with acrylonitrile (B1666552) (CH2=CHCN) can yield a mixture of primary, secondary, and tertiary cyanoethylphosphines, from which this compound can be isolated. acs.orgacs.org

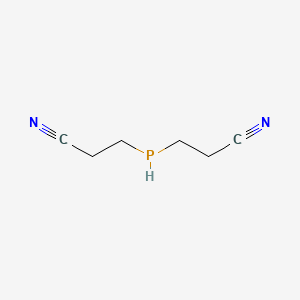

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylphosphanyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2P/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNCJOAMYDWZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CPCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063267 | |

| Record name | Propanenitrile, 3,3'-phosphinidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-49-8 | |

| Record name | Bis(2-cyanoethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-cyanoethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-phosphinidenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3,3'-phosphinidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-cyanoethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CYANOETHYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC6E72X38R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Bis 2 Cyanoethyl Phosphine

Direct Phosphine (B1218219) Synthesis Routes

Direct synthesis routes aim to form the phosphorus-carbon bonds of Bis(2-cyanoethyl)phosphine in a single or a few straightforward steps from basic phosphorus precursors.

Strategies Involving Hydrophosphination

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a primary method for the synthesis of cyanoethylphosphines. The reaction typically involves the addition of phosphine (PH₃) to acrylonitrile (B1666552) (CH₂=CHCN). This process can be initiated through either base catalysis or free radical mechanisms.

Base-catalyzed hydrophosphination often employs strong bases like potassium hydroxide (B78521) (KOH) to deprotonate phosphine, generating a phosphide (B1233454) anion that acts as a nucleophile. The reaction proceeds in a stepwise manner, yielding a mixture of mono-, bis-, and tris(2-cyanoethyl)phosphine (B149526). The selectivity towards this compound is challenging and highly dependent on the stoichiometric ratio of the reactants and the reaction conditions.

Alternatively, the hydrophosphination of acrylonitrile can be initiated by radical initiators. This method also tends to produce a mixture of products. The primary challenge in both catalytic and radical-initiated hydrophosphination is controlling the degree of substitution to selectively yield the desired bis-adduct.

| Catalyst/Initiator | Reactants | Product(s) | Observations |

| Base (e.g., KOH) | PH₃, Acrylonitrile | Mono-, Bis-, and Tris(2-cyanoethyl)phosphine | Product distribution is sensitive to reactant ratios and conditions. |

| Radical Initiator | PH₃, Acrylonitrile | Mono-, Bis-, and Tris(2-cyanoethyl)phosphine | Often leads to a mixture of products. |

| Platinum Complexes | Secondary Phosphines, Acrylonitrile | Cyanoethylphosphines | Catalysis can occur via insertion of acrylonitrile into the Pt-P bond. researchgate.net |

| Cobalt Complexes | Secondary Phosphines, Acrylonitrile | Cyanoethylphosphines | Demonstrates catalytic activity for hydrophosphination of activated alkenes. |

Preparations from Elemental Phosphorus (P₄)

The direct synthesis of this compound from elemental white phosphorus (P₄) is not a commonly reported single-step method. Typically, the conversion of white phosphorus into organophosphorus compounds is a multi-step process that first involves the transformation of P₄ into more reactive phosphorus synthons, such as phosphorus trichloride (B1173362) (PCl₃) or phosphine (PH₃). uni-regensburg.denih.gov These intermediates are then utilized in subsequent reactions, such as those described in other sections of this article, to form the desired organophosphine.

Recent advancements have focused on the direct functionalization of P₄ to produce primary phosphines (RPH₂) using organotin compounds, which could then potentially be further functionalized. nih.gov However, a direct, one-pot synthesis of this compound from P₄ remains a significant synthetic challenge.

Derivatization and Precursor-Based Synthesis

These methods involve the synthesis of this compound from precursors that already contain phosphorus, such as halogenophosphines, metallated phosphines, or phosphine oxides.

Routes via Halogenophosphines and Organometallic Reagents

A versatile approach to forming P-C bonds is the reaction of halogenophosphines with organometallic reagents. acs.org In the context of synthesizing this compound, this could involve the reaction of a dichlorophosphine with a 2-cyanoethyl organometallic reagent, such as a Grignard or organolithium reagent.

The synthesis of secondary phosphines often proceeds through the formation of a secondary phosphine oxide intermediate. For instance, phosphorus trichloride can be reacted with two equivalents of a Grignard reagent, followed by hydrolysis, to yield a secondary phosphine oxide. ingentaconnect.comresearchgate.net This intermediate can then be reduced to the corresponding secondary phosphine. While this is a general route, its specific application to create this compound would depend on the availability and reactivity of a suitable 2-cyanoethyl Grignard reagent. Over-alkylation to form tertiary phosphines can be a significant side reaction. acs.org

| Phosphorus Source | Organometallic Reagent | Intermediate/Product | Key Considerations |

| PCl₃ | 2-cyanoethylmagnesium bromide | This compound oxide | Potential for over-alkylation; requires subsequent reduction. acs.orgingentaconnect.com |

| Dichlorophosphine (RPCl₂) | 2-cyanoethylmagnesium bromide | Mixed secondary phosphine oxide | Allows for the introduction of another substituent; requires reduction. |

Pathways Utilizing Metallated Phosphines

The reaction of metallated phosphines with electrophiles is a classical method for phosphine synthesis. acs.org For the preparation of this compound, this could be achieved through the Michael addition of a phosphide anion to acrylonitrile. The phosphide can be generated by the deprotonation of a primary phosphine or phosphine itself with a strong base.

This nucleophilic addition to the electron-deficient alkene of acrylonitrile is an efficient way to form the P-C bond. Controlling the stoichiometry of the phosphide and acrylonitrile is crucial to favor the formation of the bis-adduct.

| Phosphide Source | Electrophile | Reaction Type | Potential Product |

| Lithium Phosphide (LiPH₂) | Acrylonitrile | Michael Addition | This compound |

| Sodium Phosphide (NaPH₂) | Acrylonitrile | Michael Addition | This compound |

Reduction of Related Phosphine Oxides and Chalcogenides

The reduction of pentavalent phosphorus compounds, particularly phosphine oxides, is a common final step in many phosphine syntheses due to the air-stability of the phosphine oxide precursors. The synthesis of this compound can be effectively achieved by the deoxygenation of this compound oxide.

A variety of reducing agents are available for this transformation. Silanes, such as phenylsilane (B129415) (PhSiH₃) and tetramethyldisiloxane (TMDS), are often used due to their functional group tolerance. eurekaselect.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are also effective but may be less chemoselective. organic-chemistry.orgorganic-chemistry.org The choice of reducing agent depends on the specific requirements of the synthesis, including scalability and the presence of other functional groups. The reduction of electron-rich phosphine oxides is often faster than that of electron-poor ones when using silanes. rsc.orguq.edu.au

| Reducing Agent | Precursor | Key Features | Reference Example |

| Silanes (e.g., PhSiH₃, TMDS) | This compound oxide | High chemoselectivity, mild conditions. eurekaselect.com | General reduction of phosphine oxides. researchgate.net |

| Metal Hydrides (e.g., LiAlH₄, DIBAL-H) | This compound oxide | Powerful reducing agents, can be less chemoselective. organic-chemistry.orgorganic-chemistry.org | Stereospecific reduction with LiAlH₄ after methylation. organic-chemistry.org |

| Hexachlorodisilane (Si₂Cl₆) | This compound oxide | Effective under mild conditions with an activating agent. nih.gov | Metal-free reduction of various phosphine oxides. nih.gov |

Transition-Metal Catalyzed C-P(III) Coupling Reactions

The formation of C-P bonds through the addition of a P-H bond across an unsaturated C-C bond, known as hydrophosphination, is an atom-economical method for synthesizing phosphines. beilstein-journals.orgnih.govresearchgate.net Transition-metal catalysis has been explored to facilitate this reaction, particularly for activated alkenes like acrylonitrile. However, the selective synthesis of this compound from phosphine (PH₃) via transition-metal-catalyzed hydrophosphination presents significant challenges.

The primary difficulty lies in controlling the degree of substitution on the phosphine molecule. The reactivity of the P-H bond increases with each successive addition of a cyanoethyl group (PH₃ < H₂P(R) < HP(R)₂ where R = CH₂CH₂CN). acs.org This escalating reactivity strongly favors the formation of the tris-substituted product, tris(2-cyanoethyl)phosphine. acs.orgnih.gov

While various transition metals, including nickel, palladium, and platinum, are known to catalyze hydrophosphination reactions, specific and selective protocols for the synthesis of this compound are not extensively documented. nih.govacs.org Research in this area has often focused on the hydrophosphination of acrylonitrile with secondary phosphines (R₂PH) rather than phosphine gas itself. For instance, platinum and cobalt complexes have been shown to catalyze the addition of diphenylphosphine (B32561) to acrylonitrile. acs.orgresearchgate.netresearchgate.net Similarly, nickel complexes have been utilized for the hydrophosphination of related α,β-unsaturated nitriles, such as methacrylonitrile, with secondary phosphines. nih.govresearchgate.net

A study on platinum-catalyzed hydrophosphination of acrylonitrile detailed the reaction mechanism, which involves the insertion of acrylonitrile into the Pt-P bond of a platinum-phosphido intermediate. acs.org While this provides insight into the catalytic cycle, it does not offer a method for the selective production of the bis-adduct from PH₃. In fact, some platinum complexes have been found to catalyze the further reaction of this compound with acrylonitrile to yield the tris-substituted product. liv.ac.uk

Functional Group Transformations and Modification of Phosphine Backbones

A more established and controllable method for the synthesis of this compound involves the direct functionalization of a phosphine backbone, specifically through the base-catalyzed hydrophosphination of acrylonitrile with phosphine (PH₃). This method allows for a degree of selectivity by carefully controlling the stoichiometry of the reactants.

The reaction proceeds via a nucleophilic Michael addition mechanism, where the phosphine anion, generated in the presence of a base, attacks the β-carbon of acrylonitrile. By using an excess of phosphine relative to acrylonitrile, the formation of the mono- and bis-substituted products is favored over the tris-substituted phosphine. nih.gov Specifically, employing an excess of PH₃ can lead to the formation of this compound in yields ranging from 58% to 63%. nih.gov

A common procedure involves bubbling phosphine gas into a solution of acrylonitrile in a suitable solvent, such as acetonitrile, in the presence of a catalytic amount of a strong base like potassium hydroxide (KOH). The reaction is typically carried out at or below room temperature to control the exothermic nature of the reaction and to prevent the base-catalyzed polymerization of acrylonitrile. orgsyn.org

Another approach to modifying a phosphine-containing precursor is the reaction of tetrakis(hydroxymethyl)phosphonium (B1206150) salts with acrylonitrile in the presence of a base. This method, however, generally leads to the formation of tris(2-cyanoethyl)phosphine. google.com

The table below outlines a typical experimental setup for the base-catalyzed synthesis of a this compound derivative, illustrating the key reactants and conditions. While this example uses phenylphosphine, the principles are directly applicable to the synthesis of this compound from PH₃ by adjusting the stoichiometry.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylphosphine | Acrylonitrile | Potassium Hydroxide | Acetonitrile | < 35 | 2.5 | 80-93 |

This data is based on the synthesis of bis(2-cyanoethyl)phenylphosphine, which follows a similar reaction principle. orgsyn.org

Mechanistic Investigations and Reactivity Profiles of Bis 2 Cyanoethyl Phosphine

Comprehensive Analysis of Nucleophilic and Electrophilic Reactivity

The reactivity of bis(2-cyanoethyl)phosphine is largely dictated by the phosphorus atom, which possesses a lone pair of electrons and can also accommodate an expanded octet. This dual character allows it to act as both a nucleophile and an electrophile under different reaction conditions.

As a nucleophile , the phosphorus atom in this compound readily donates its lone pair of electrons to electrophilic centers. This is a characteristic feature of tertiary phosphines, which are generally stronger nucleophiles than their corresponding amines. The nucleophilicity is influenced by the electron-donating or withdrawing nature of the substituents on the phosphorus atom. In this compound, the cyanoethyl groups are electron-withdrawing, which might slightly diminish its nucleophilicity compared to trialkylphosphines. Nevertheless, it actively participates in reactions such as Michael additions and disulfide cleavages.

Conversely, this compound can exhibit electrophilic character, particularly in reactions where the phosphorus center is attacked by a strong nucleophile. This typically occurs in substitution reactions at the phosphorus atom. The stereochemical outcome of such reactions is often retention of configuration at the phosphorus center, a key feature in asymmetric synthesis arkat-usa.org.

Detailed Mechanistic Studies of Key Reactions

The unique reactivity of this compound is evident in several key chemical transformations, each with distinct mechanistic pathways.

Elucidation of Hydrophosphination Mechanisms

Hydrophosphination, the addition of a P-H bond across an unsaturated bond, is a powerful tool for forming phosphorus-carbon bonds. While specific mechanistic studies for this compound are not extensively detailed in the available literature, the general mechanisms for phosphine (B1218219) hydrophosphination can be considered. These reactions can be initiated by radicals, or catalyzed by bases, acids, or transition metals.

In a base-catalyzed mechanism, the base abstracts the proton from the P-H bond, generating a phosphide (B1233454) anion which then acts as a potent nucleophile. Metal-catalyzed hydrophosphination often involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. Photocatalytic hydrophosphination has also been described, proceeding through a radical chain mechanism chemicalbook.com. The specific pathway for this compound would depend on the substrate and the catalytic system employed.

Pathways in SN2 Disulfide Cleavage

The cleavage of disulfide bonds by phosphines is a well-established reaction, particularly important in biochemistry for the reduction of disulfide bridges in proteins. The reaction is understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism nih.govnih.gov. The phosphorus atom of the phosphine acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.

The initial attack of the phosphine on the S-S bond is the rate-limiting step nih.gov. This leads to the formation of a phosphonium (B103445) cation intermediate and a thiolate anion. In the presence of a proton source, such as water, the thiolate is protonated to a thiol, and the phosphonium intermediate is hydrolyzed to a phosphine oxide and another thiol molecule.

Computational studies on the SN2 cleavage of dimethyl disulfide by trimethylphosphine have shown that the reaction is highly endothermic in the gas phase and requires solvent stabilization of the charged products nih.gov. The reaction barrier is significantly lowered in the presence of water molecules, which stabilize the departing thiolate anion through hydrogen bonding nih.gov. The reactivity of different phosphines in disulfide cleavage can be influenced by steric effects, which affect the solvation of the initial phosphonium ion product nih.gov. While much of the detailed research has focused on tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is derived from the hydrolysis of tris(2-cyanoethyl)phosphine (B149526), the fundamental SN2 mechanism is expected to be analogous for this compound.

Understanding Oxidation and Chalcogenation Processes

This compound can be readily oxidized to its corresponding phosphine oxide. This transformation is a common reaction for phosphines and is often a byproduct in reactions where the phosphine acts as a reductant. The oxidation converts the trivalent phosphorus(III) to a pentavalent phosphorus(V) center.

Furthermore, this compound can react with other chalcogens, such as sulfur and selenium, in chalcogenation reactions to form the corresponding phosphine sulfide (B99878) and phosphine selenide (B1212193). The reaction of tris(2-cyanoethyl)phosphine with sulfur, selenium, and oxygen has been studied, and the resulting chalcogenide derivatives have been characterized nih.govguidechem.com. An anomalous reaction of this compound with sulfur has also been reported, suggesting complex reaction pathways may be involved ntu.edu.sg. The addition of a chalcogen atom to the phosphine has been observed to have a deactivating effect on the donor abilities of the cyano-nitrogen atoms nih.govguidechem.com.

The resulting phosphine oxides, sulfides, and selenides are generally more stable than the parent phosphine. The synthesis of phosphine oxides can be achieved through various methods, including the alkylation of phosphinite anions generated from secondary phosphine oxides umn.edu.

Michael Addition and Retro-Michael Reaction Dynamics

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. Phosphines are effective catalysts for Michael additions and can also act as the nucleophile themselves illinois.edunih.gov.

This compound can undergo a Michael addition reaction with activated alkenes. For instance, the reaction of this compound with acrylonitrile (B1666552) leads to the formation of tris(2-cyanoethyl)phosphine. The mechanism involves the nucleophilic attack of the phosphorus atom on the β-carbon of the activated alkene, forming a zwitterionic intermediate. This intermediate can then be protonated to yield the final product.

The Michael addition is often a reversible process, and the reverse reaction is known as the retro-Michael reaction. The reversibility of the Michael addition is influenced by factors such as the nature of the nucleophile, the acceptor, and the reaction conditions, including pH and temperature nih.govresearchgate.netmdpi.com. For thiol-Michael adducts, the reaction is typically reversible at basic pH and slow or irreversible at low pH researchgate.net. The dynamics of the retro-Michael reaction for adducts of this compound would be crucial in applications where controlled release or dynamic covalent chemistry is desired.

Formation and Reactivity of Functionalized this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a variety of functionalized derivatives. These derivatives can be prepared by modifying the cyanoethyl side chains or by reactions at the phosphorus center. For example, the oxidation and chalcogenation reactions discussed previously lead to the formation of this compound oxide, sulfide, and selenide.

The synthesis of unsymmetrical bis(phosphine oxides) can be achieved by reacting (3-chloropropyl)dialkylphosphine oxides with phosphinite anions umn.edu. This approach allows for the creation of bidentate phosphine ligands with different substituents on the two phosphorus atoms. The resulting functionalized phosphine oxides can then be reduced to the corresponding phosphines.

Coordination Chemistry of Bis 2 Cyanoethyl Phosphine As a Ligand

Synthesis and Characterization of Transition Metal Complexes

A comprehensive review of scientific databases indicates that the coordination chemistry of bis(2-cyanoethyl)phosphine with transition metals is not extensively documented. Much of the available literature focuses on the related and more commonly studied ligand, tris(2-cyanoethyl)phosphine (B149526) (TCEP). The following subsections summarize the findings for each specified metal.

There is a notable lack of specific studies detailing the synthesis and characterization of palladium and platinum complexes with this compound as a primary ligand. Research in this area has predominantly centered on the tris(2-cyanoethyl)phosphine (TCEP) analogue.

Interestingly, a study on the platinum-catalyzed synthesis of TCEP reveals that complexes of the type [M(tcep)3] (where M = Pt, Pd) are involved in the reaction of this compound with acrylonitrile (B1666552). molaid.com This suggests the transient formation of palladium and platinum species involving the this compound reactant, though stable, isolated complexes of this compound with these metals are not described in this context. molaid.com

There are no specific ruthenium coordination systems reported with this compound as a ligand in the available literature. Research on ruthenium-phosphine complexes has explored a wide variety of other phosphine (B1218219) ligands.

The synthesis and characterization of copper complexes specifically with this compound have not been detailed in the available scientific reports. Studies on copper-phosphine chemistry in this family of ligands have focused on tris(2-cyanoethyl)phosphine (TCEP) and its derivatives, such as bis(2-cyanoethyl)phenylphosphine. Furthermore, research has been conducted on the reactions of this compound oxide, a derivative of the target ligand. tandfonline.comdissercat.comirkinstchem.ruirkinstchem.ru

There is no available information on the coordination chemistry of this compound with iron or molybdenum.

Steric and Electronic Parameters of the Ligand Sphere

Specific steric and electronic parameters for this compound, such as the Tolman cone angle or electronic parameter (TEP), are not explicitly reported in the available literature. For comparison, related phosphine ligands have been characterized. For instance, certain phosphabicycle ligands complexed to Ni(CO)3 have Tolman Electronic Parameters around 2063-2062 cm⁻¹, which are similar to that of PMe₃ (2064 cm⁻¹), indicating strong σ-donor properties. acs.org However, equivalent data for this compound is not provided. The synthesis of various tertiary phosphines, some of which are noted as excellent ligands for metal complexes, has been a subject of research, with this compound being used as a precursor in P-alkylation reactions to form tertiary phosphines. lookchem.com

Design and Application of Chelation and Pincer Ligand Architectures

The transformation of this compound into more complex ligand systems is a testament to its synthetic utility. The cyanoethyl groups can be strategically functionalized to introduce additional donor atoms, thereby creating polydentate ligands capable of forming stable chelate rings with a variety of metal ions. Furthermore, this phosphine can be incorporated into larger molecular frameworks to construct pincer ligands, which are characterized by their tridentate, meridional coordination to a metal center.

One notable example involves the synthesis of bis(2-cyanoethyl)ferrocenylphosphine. researchgate.net In this instance, the foundational this compound structure is appended to a ferrocene (B1249389) backbone, a moiety known for its rich electrochemistry and steric influence. The resulting ligand combines the soft phosphine donor with the unique properties of the organometallic ferrocene unit, opening avenues for the development of novel catalysts and materials.

The design principles for creating chelation and pincer ligands from this compound often revolve around the chemical modification of the nitrile functionalities. These groups can undergo a variety of chemical transformations, such as reduction to primary amines or hydrolysis to carboxylic acids, to introduce N- or O-donor sites, respectively. This allows for the creation of a diverse range of ligand types, including P,N,N- and P,O,O-coordinating systems.

For instance, the reduction of the cyano groups to amines yields a flexible P,N,N-tridentate ligand. The resulting bis(3-aminopropyl)phosphine can then be coordinated to various transition metals, forming stable five- and six-membered chelate rings. The specific architecture of the resulting metal complex, including its geometry and coordination number, is influenced by the nature of the metal ion and the reaction conditions.

The application of these custom-designed ligands is a key focus of ongoing research. Metal complexes featuring chelating phosphines derived from this compound are being explored for their catalytic activity in a range of organic transformations. The ability to fine-tune the ligand's electronic and steric properties by modifying the substituents on the phosphine or the backbone connecting the donor atoms allows for the optimization of catalyst performance in areas such as cross-coupling reactions, hydrogenation, and hydroformylation.

Pincer complexes derived from this precursor are of particular interest due to their high thermal stability and well-defined coordination geometry. These attributes make them robust catalysts with predictable reactivity. The applications of such pincer complexes span from small molecule activation to complex organic synthesis, where the unique environment provided by the ligand can facilitate challenging chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2 Cyanoethyl Phosphine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 1H)

High-resolution NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. 31P NMR provides direct insight into the chemical environment of the phosphorus nucleus, while 1H NMR elucidates the structure of the organic framework.

For the related compound Bis(2-cyanoethyl)phenylphosphine , the 31P NMR spectrum recorded in ethanol (B145695) exhibits a signal at -21.4 ppm relative to 85% phosphoric acid. orgsyn.org In chloroform-d, the chemical shift is observed at -39.3 ppm. orgsyn.org The 1H NMR spectrum in CDCl3 shows complex multiplets centered at δ 7.4 (5H, corresponding to the phenyl group) and δ 2.4 (8H, corresponding to the two cyanoethyl groups). orgsyn.org

In solid-state 31P NMR studies of Tris(2-cyanoethyl)phosphine (B149526) , the powder spectrum indicates a significant distortion from C3 symmetry, with an asymmetry parameter (η) of 0.64. cdnsciencepub.com This is consistent with X-ray diffraction data which show a mirror plane in the molecule, making the cyanoethyl groups chemically non-equivalent in the solid state. cdnsciencepub.com

For the phosphoramidite (B1245037) derivative, Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite , a 31P NMR spectrum is available, which is essential for confirming its structure during its use in oligonucleotide synthesis. nih.govspectrabase.com

Table 1: Selected NMR Data for Bis(2-cyanoethyl)phosphine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Remarks | Reference |

|---|---|---|---|---|---|

| Bis(2-cyanoethyl)phenylphosphine | 31P | C2H5OH | -21.4 | Relative to 85% H3PO4 | orgsyn.org |

| Bis(2-cyanoethyl)phenylphosphine | 31P | CDCl3 | -39.3 | Relative to 85% H3PO4 | orgsyn.org |

| Bis(2-cyanoethyl)phenylphosphine | 1H | CDCl3 | 7.4 (m, 5H), 2.4 (m, 8H) | Phenyl and cyanoethyl protons | orgsyn.org |

| Tris(2-cyanoethyl)phosphine | 31P | Solid | - | Asymmetry parameter η = 0.64 | cdnsciencepub.com |

Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound systems and for studying their reactivity and coordination chemistry. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing charged complexes in solution.

While specific experimental mass spectra for this compound are not detailed in the available literature, predicted data based on its chemical formula (C6H9N2P) is available. The predicted monoisotopic mass is 140.050335293 Da. nih.gov Predicted collision cross-section (CCS) values for various adducts, such as [M+H]+ and [M+Na]+, have been calculated to aid in its identification in complex mixtures. uni.lu

The utility of mass spectrometry is well-demonstrated in the characterization of metal complexes involving the related ligand Tris(2-cyanoethyl)phosphine (tcep) . For instance, the ESI-MS analysis of Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) in the negative ion mode reveals the formation of adducts with chloride ions. mdpi.com The spectrum shows prominent peaks corresponding to [M+Cl]− and the dimer adduct [2M+Cl]−, which helps to confirm the stability and nature of the complex in solution. mdpi.com This technique is crucial for studying ligand association and dissociation in coordination compounds. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C6H9N2P)

| Adduct | m/z (Predicted) | Reference |

|---|---|---|

| [M+H]+ | 141.05762 | uni.lu |

| [M+Na]+ | 163.03956 | uni.lu |

| [M-H]- | 139.04306 | uni.lu |

| [M+K]+ | 179.01350 | uni.lu |

| Monoisotopic Mass | 140.050335293 | nih.gov |

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography provides definitive proof of molecular structure and offers detailed insights into the packing of molecules in the solid state, revealing key supramolecular interactions.

For example, the complex Dichloro-trans-bis[tris(2-cyanoethyl)phosphine]palladium(II) features a palladium atom on a center of symmetry, resulting in a square-planar geometry with the two phosphine (B1218219) ligands in a trans arrangement. iucr.org The compound is isomorphous with its platinum analogue. iucr.org

In Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) , the ruthenium atom adopts a distorted octahedral geometry. mdpi.com It is coordinated to the phosphorus atom of the tcep ligand, two chloride ions, and a η6-bound p-cymene (B1678584) ring. mdpi.com The precise bond lengths and angles determined by this method are critical for understanding the steric and electronic properties of the ligand.

A cobalt(III) complex, Bis(dimethylglyoximato-N,N')[methyl (R)-ethanoato-C²][tris(2-cyanoethyl)phosphine-P]cobalt(III) , has also been analyzed by X-ray diffraction to correlate its structure with photochemical reactivity. iucr.org

Table 3: Selected Crystallographic Data for Tris(2-cyanoethyl)phosphine (tcep) Complexes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [PdCl2(tcep)2] | Monoclinic | P21/n | Pd-P: 2.332(1), Pd-Cl: 2.296(1) | iucr.org |

| [RuCl2(tcep)(η6-p-cymene)] | Monoclinic | P21/n | Ru-P1: 2.3481(5), Ru-Cl1: 2.4226(4), Ru-Cl2: 2.4094(4) | mdpi.com |

The cyano groups and the methylene (B1212753) protons of the ethyl chains in these phosphines are capable of participating in a variety of weak, non-covalent interactions that dictate the crystal packing.

The crystal structure of Dichlorido(η6-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) provides an excellent example of these interactions. mdpi.com Its molecular packing is dominated by weak C–H···Cl and C–H···N hydrogen bonds. mdpi.com These interactions link the molecules into supramolecular chains. Specifically, intra-layer C–H···Cl and C–H···N contacts and inter-layer C–H···N contacts are observed, creating a complex three-dimensional architecture. mdpi.com Such interactions are fundamental in supramolecular chemistry and can influence the physical properties of the material. sigmaaldrich.com In other related phosphine sulfide (B99878) structures, intramolecular C—H⋯S hydrogen bonds and intermolecular π–π stacking interactions have also been identified as important structure-directing forces. nih.gov

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probes the bonding and electronic transitions within a molecule. Infrared (IR) and Raman spectroscopy are particularly sensitive to the characteristic vibrations of functional groups, while UV-Vis spectroscopy provides information about conjugated systems and electronic energy levels.

The most characteristic feature in the IR and Raman spectra of cyanoethylphosphines is the C≡N stretching vibration. For Tris(2-cyanoethyl)phosphine , the ν(CN) stretch is observed around 2255 cm-1 in the Raman spectrum. researchgate.net The vibrational spectra of this molecule and its oxide, sulfide, and selenide (B1212193) derivatives have been studied in detail, showing that the addition of an O, S, or Se atom to the phosphorus significantly deactivates the donor abilities of the cyano-nitrogen atoms. researchgate.net

For the related Bis(2-cyanoethyl)phenylphosphine , the IR spectrum (KBr) shows prominent absorption maxima at 3086 cm-1 (=C-H), 2242 cm-1 (C≡N), and various bands in the fingerprint region corresponding to P-phenyl and other vibrations. orgsyn.org

No specific UV-Vis spectroscopic data for this compound is reported in the surveyed literature, which is expected for a molecule lacking significant chromophores that absorb in the UV-Vis range.

Computational Chemistry Approaches for Bis 2 Cyanoethyl Phosphine Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) stands as a principal computational tool for investigating organophosphorus systems. It provides a reliable balance between accuracy and computational expense, making it suitable for a variety of analyses, from determining stable molecular structures to mapping out reaction pathways. acs.org

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule. arxiv.orgfaccts.deresearchgate.netpsicode.org For a flexible molecule such as Bis(2-cyanoethyl)phosphine, which possesses two rotatable cyanoethyl arms, multiple low-energy conformations can exist. Computational analysis can identify these conformers and determine their relative stability.

Table 1: Computationally Derived Properties for a Related Phosphine (B1218219)

| Property | Value |

|---|---|

| Topological Polar Surface Area | 47.58 Ų |

| Rotatable Bonds | 5 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Data derived from computational analysis of Bis(2-cyanoethyl)phenylphosphine. chemscene.com

Reaction Mechanism Elucidation and Transition State Calculations

DFT is a powerful method for mapping the potential energy surfaces of chemical reactions, which is crucial for understanding reaction mechanisms. rsc.orgacs.org This includes identifying reactive intermediates and calculating the structures and energies of transition states. acs.org The activation energy, derived from the transition state energy, is a key parameter for predicting reaction kinetics. nih.gov

For phosphines, a common reaction is nucleophilic addition, where the phosphorus atom attacks an electrophilic center. acs.orgnih.gov DFT studies on phosphine-catalyzed reactions, such as annulations or rearrangements, have successfully detailed the multi-step pathways, including the initial nucleophilic attack to form a zwitterionic intermediate, subsequent proton transfers, and final product formation. rsc.orgacs.org For instance, in reactions involving elemental sulfur, DFT calculations have shown that the decomposition pathways of polysulfide intermediates formed by phosphine attack are complex and can involve both unimolecular and bimolecular steps. chemrxiv.org These computational models provide a comprehensive picture of the reaction landscape that is often difficult to probe experimentally. chemrxiv.org

Electronic Properties Analysis (NBO, FMO, Charge Distribution)

The electronic structure of this compound governs its chemical behavior. Computational tools provide quantitative insights into its electronic properties.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the charge distribution and interactions between orbitals. iau.irnih.gov It can quantify the delocalization of electron density, such as the interaction between the phosphorus lone pair and the antibonding orbitals of adjacent groups, which stabilizes the molecule. iau.irresearchgate.net In related organophosphorus compounds, NBO analysis has been used to understand conformational preferences by evaluating stereoelectronic effects. iau.irresearchgate.net

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. For a phosphine, the HOMO is typically centered on the phosphorus lone pair, and its energy level relates to the molecule's nucleophilicity. researchgate.net The LUMO is likely associated with the antibonding orbitals of the cyanoethyl groups. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net

Charge Distribution: Calculating the partial atomic charges reveals the electron-rich and electron-poor sites within a molecule. researchgate.net In this compound, the phosphorus atom is expected to be a nucleophilic center, while the nitrogen atoms of the cyano groups are also electron-rich.

Theoretical Prediction of Spectroscopic Data

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of molecules. frontiersin.orgaip.org DFT calculations can compute vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. frontiersin.org For this compound, the characteristic C≡N stretching frequency would be a key feature.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ³¹P nucleus, can be calculated. nih.govbibliotekanauki.pl Theoretical predictions of ³¹P NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method have shown good correlation with experimental data for other phosphine compounds, aiding in structural elucidation. nih.gov Ab initio calculations have also been successfully used to analyze high-resolution IR spectra of phosphine (PH₃) and its isotopologues, allowing for the assignment of thousands of spectral lines. aip.orgresearchgate.net

Modeling of Metal-Ligand and Intermolecular Interactions

This compound's ability to act as a ligand is central to its application in coordination chemistry. DFT is extensively used to model the interaction between phosphine ligands and metal centers. acs.orgmdpi.comresearchgate.net These calculations can determine binding energies, metal-ligand bond lengths, and the electronic influence of the phosphine on the metal. acs.orgnih.govrsc.org

Studies on various phosphine-metal complexes show that DFT can accurately describe the bonding, which is often a combination of sigma-donation from the phosphorus lone pair to the metal and pi-backbonding from the metal to the ligand. nih.govresearchgate.net The electronic properties of the phosphine, such as its donor strength, significantly impact the stability and reactivity of the resulting complex. mdpi.comresearchgate.net The cyano groups in this compound could also potentially coordinate with metal ions, leading to more complex binding modes or the formation of polymeric structures.

The Advanced Applications of this compound Remain Largely Unexplored in Publicly Available Research

Despite the growing interest in organophosphorus compounds in catalysis and materials science, a comprehensive review of publicly available scientific literature reveals a significant lack of specific research focused on the advanced applications of this compound. While the broader class of phosphines has been extensively studied, detailed investigations into the catalytic and materials science roles of this particular compound, as outlined in the requested sections, are not substantially documented in accessible databases and research publications.

One older study noted an anomalous reaction of this compound with sulfur, indicating some investigation into its basic chemical reactivity. However, this does not extend to the advanced catalytic or materials science applications that were the focus of this inquiry.

It is possible that research on this compound exists in proprietary industrial research, patent literature not captured by standard scientific search engines, or in niche publications not widely indexed. However, based on a thorough search of publicly accessible scientific databases, there is insufficient information to construct a detailed and scientifically accurate article on the advanced applications of this compound as per the requested outline. The compound is commercially available, suggesting its use as a reagent or intermediate in chemical synthesis, but its specific roles in advanced catalysis and materials science are not well-documented in the public domain.

Advanced Applications of Bis 2 Cyanoethyl Phosphine in Catalysis and Materials Science

Role as Reducing Agent in Organic Transformations

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research data detailing the application of Bis(2-cyanoethyl)phosphine as a reducing agent in organic transformations. The majority of available information focuses on the related tertiary phosphine (B1218219), Tris(2-cyanoethyl)phosphine (B149526), and its water-soluble derivative, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are well-documented for their efficacy in the reduction of disulfide bonds in peptides and proteins. tandfonline.comacs.org

Organophosphorus compounds, particularly phosphines, are widely recognized for their role as reducing agents in various organic reactions. These transformations are driven by the formation of a stable phosphorus(V) oxide, sulfide (B99878), or other derivative. Key examples of such reductions include:

Reduction of Disulfides: Tertiary phosphines are efficient reagents for the cleavage of disulfide bonds to form thiols. This reaction proceeds via a nucleophilic attack of the phosphine on one of the sulfur atoms, leading to a phosphonium (B103445) salt intermediate that subsequently hydrolyzes to yield two thiol molecules and the corresponding phosphine oxide. tandfonline.comresearchgate.net

Staudinger Reduction: This reaction provides a mild method for the reduction of organic azides to primary amines. chemscene.com The process involves the reaction of an azide (B81097) with a phosphine to form a phosphazide, which then loses dinitrogen gas to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide. chemscene.comepa.gov

Deoxygenation Reactions: Phosphines can be used to deoxygenate various functional groups, such as epoxides, sulfoxides, and N-oxides. The thermodynamic driving force for these reactions is the formation of the highly stable phosphoryl (P=O) bond in the resulting phosphine oxide.

While these reactions are characteristic of phosphines in general, specific reactivity, substrate scope, and reaction conditions are highly dependent on the substituents attached to the phosphorus atom. The electronic and steric properties of the cyanoethyl groups in this compound would be expected to influence its nucleophilicity and, consequently, its reducing power. However, without direct experimental data from research studies, a detailed account of its specific applications, including comparative efficacy or substrate selectivity, cannot be provided.

Chemical databases and supplier entries confirm the commercial availability and basic properties of this compound and its corresponding oxide. Early chemical literature from 1961 documents some reactivity studies, such as its reaction with sulfur, but does not extend to its broader application as a reducing agent for other organic functional groups.

Due to the lack of specific research findings, the generation of data tables illustrating reaction conditions, yields, or substrate scope for this compound as a reducing agent is not possible at this time.

Exploration of Bis 2 Cyanoethyl Phosphine and Its Structural Analogues in Bioinorganic and Medicinal Chemistry Research

Investigation of Molecular Interactions with Biological Macromolecules

Direct studies on the molecular interactions of bis(2-cyanoethyl)phosphine with biological macromolecules are not extensively detailed in primary literature. However, significant insights can be drawn from research on structurally related phosphine (B1218219) ligands, particularly in the context of coordination chemistry with metal centers that subsequently interact with biomolecules like proteins and DNA.

Phosphines are recognized for their role as ligands in designing potential metallodrugs. Their properties, such as solubility and steric effects, can be modulated by the organic substituents on the phosphorus atom. Analogues like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which features carboxyethyl groups instead of cyanoethyl groups, have been incorporated into platinum complexes to study their interactions with DNA and proteins. biosynth.comresearchgate.net These studies reveal that the phosphine ligand itself is crucial for tuning the pharmacokinetic properties of the metal complex. researchgate.net For instance, TCEP is a highly soluble phosphine widely used in biochemical systems to maintain proteins in a reduced state. researchgate.net

When TCEP is used as a ligand in platinum complexes, such as cis-[Pt(TCEP)₂Cl₂], the resulting compound's interaction with DNA is influenced by the ligand's bulky and hydrophilic nature. biosynth.com Research on such complexes suggests that their bonding to DNA can lead to a more compact structure compared to cisplatin-DNA adducts, potentially involving hydrogen bonding in hydrophilic regions. biosynth.com These interactions have been modeled with biological macromolecules including calf thymus DNA, lysozyme, and RNase. biosynth.comresearchgate.net While these investigations focus on the entire metal complex, the choice of the phosphine ligand is a key determinant of the complex's stability, solubility, and mode of interaction with the biological target.

The structural characteristics of tris(2-cyanoethyl)phosphine (B149526) and its oxide have been determined, providing a foundational understanding of its conformation and potential as a ligand. nih.govsigmaaldrich.comchemscene.com The addition of oxygen, sulfur, or selenium to the phosphorus atom in tris(2-cyanoethyl)phosphine has been shown to significantly deactivate the donor abilities of the cyano-nitrogen atoms, making the parent phosphine a more effective ligand. nih.govsigmaaldrich.com This highlights how subtle changes to the phosphorus center can alter the compound's potential for molecular interactions.

| Compound/Complex | Interacting Biomolecule | Type of Interaction Studied | Key Finding |

| cis-[Pt(TCEP)₂Cl₂] | Calf Thymus DNA | Supramolecular, Hydrogen Bonding | Leads to a more compact DNA structure compared to cisplatin (B142131) adducts. biosynth.com |

| Platinum-TCEP Complexes | Lysozyme, RNase | Protein Interaction | Used as model proteins to study metallodrug-protein interactions. researchgate.net |

| Tris(2-cyanoethyl)phosphine | - | Ligand Behavior | Parent phosphine is a more effective ligand than its oxide, sulphide, or selenide (B1212193) derivatives. nih.govsigmaaldrich.com |

Role of Cyanoethylated Phosphorus Compounds in Oligonucleotide Synthesis Methodologies

Cyanoethylated phosphorus compounds are central to the modern chemical synthesis of DNA and RNA, a process dominated by the phosphoramidite (B1245037) methodology. The 2-cyanoethyl group serves as a crucial protecting group for the internucleotidic phosphate (B84403) linkage during the stepwise assembly of the oligonucleotide chain. chemscene.comnih.gov

The synthesis cycle involves the use of nucleoside phosphoramidite monomers. These building blocks are nucleosides where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is attached to a phosphoramidite moiety. researchgate.net This phosphoramidite moiety contains a phosphorus (III) center, a labile diisopropylamino group, and a 2-cyanoethyl protecting group. researchgate.net A specific reagent used for introducing a 3'-phosphate or for synthesizing these monomers is Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite . uow.edu.aumdpi.com

The key steps in the synthesis cycle where this protection is vital are:

Coupling: The activated phosphoramidite monomer couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. This forms an unstable phosphite (B83602) triester linkage. sigmaaldrich.com

Oxidation: The unstable P(III) phosphite triester is oxidized to a more stable P(V) phosphate triester. The phosphorus is now protected by the 2-cyanoethyl group, which prevents undesirable side reactions during subsequent synthesis cycles. biosynth.comsigmaaldrich.comwikipedia.org

Deprotection: After the entire oligonucleotide has been assembled, the final step involves removing all protecting groups. The 2-cyanoethyl groups are efficiently removed from the phosphate backbone via a β-elimination reaction under mild alkaline conditions, typically using concentrated ammonium (B1175870) hydroxide (B78521). biosynth.comsigmaaldrich.comacs.org This reaction is rapid due to the acidity of the hydrogen atoms adjacent to the electron-withdrawing cyano group, and it generates the natural phosphodiester backbone along with acrylonitrile (B1666552) as a byproduct. biosynth.comsigmaaldrich.com

The development of β-cyanoethyl phosphoramidites was a significant advance over earlier methods that used methyl groups for phosphate protection, as the removal of methyl groups required the use of the toxic and malodorous reagent thiophenol. biosynth.com The stability of the cyanoethyl group during the synthesis cycle combined with its ease of removal makes it the gold standard in automated DNA and RNA synthesis. researchgate.netnih.gov

| Reagent/Protecting Group | Role in Oligonucleotide Synthesis | Mechanism of Action/Removal |

| 2-Cyanoethyl Group | Phosphate protecting group | Stable during synthesis cycles; removed via β-elimination with a mild base (e.g., NH₄OH) post-synthesis. biosynth.comsigmaaldrich.com |

| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | Phosphitylating reagent | Used to introduce a terminal phosphate group or to synthesize phosphoramidite monomers. uow.edu.aumdpi.com |

| 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite | Phosphitylating reagent | Used for the in situ preparation of deoxyribonucleoside phosphoramidites for automated synthesis. rsc.orgcalpaclab.com |

Biological Activity Research and Enzyme Inhibition Studies

Research into the specific biological activity of this compound is limited, but studies on related cyanoethylated phosphoramidites and other organophosphorus compounds provide context for their potential bioactivity and role in enzyme inhibition.

A commercially available phosphorylating reagent, Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite , has been described as a potent inhibitor with activity against human immunodeficiency virus (HIV) and cancer. biosynth.com This compound is suggested to function as an analog of substrates for human plasma membrane kinases, which are important for HIV replication. biosynth.com Furthermore, it has been reported to inhibit lung metastasis in murine models and to show inhibitory activity against enzymes such as Escherichia coli alkaline phosphatase. biosynth.com

The broader class of organophosphorus compounds is known for significant biological activity, including antimicrobial and anticancer properties. researchgate.net For example, various synthetic organophosphorus compounds have been evaluated for their effectiveness against bacterial and fungal pathogens like E. coli, S. aureus, and C. albicans. researchgate.net

The cytotoxicity of phosphine-containing compounds has also been explored. Gold(I) complexes containing triethylphosphine, a simple trialkylphosphine, have been shown to be highly cytotoxic in vitro. nih.gov Studies on isolated rat hepatocytes revealed that these complexes can cause a rapid loss of cell viability, depletion of reduced glutathione (B108866) (GSH), and damage to mitochondria, suggesting that these organelles may be a primary target of toxicity. nih.gov Similarly, studies on various photoinitiators, including phenylbis(acyl) phosphine oxides (BAPO), have demonstrated significant cytotoxicity across different cell types. nih.gov While these compounds are structurally different from this compound, this research underscores the potential for phosphine-based molecules to exert potent biological effects.

| Compound | Reported Biological Activity / Enzyme Inhibition | Context/Mechanism of Action |

| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | Inhibition of HIV, anti-cancer (lung metastasis), inhibition of E. coli alkaline phosphatase. biosynth.com | Acts as an analog for substrates of human plasma membrane kinases. biosynth.com |

| Triethylphosphine gold(I) complexes | Cytotoxicity in isolated rat hepatocytes. nih.gov | Induces depletion of glutathione and mitochondrial damage, leading to cell death. nih.gov |

| Phenylbis(acyl) phosphine oxides (BAPO) | High cytotoxicity in various cell lines. nih.gov | Part of a study comparing the toxicity of different industrial photoinitiators. nih.gov |

| Various Organophosphorus Compounds | General antimicrobial activity. researchgate.net | Broad class of compounds with diverse biological effects, including antibacterial and antifungal properties. researchgate.net |

Emerging Research Frontiers and Future Directions in Bis 2 Cyanoethyl Phosphine Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of phosphines has traditionally relied on methods that often involve hazardous reagents and generate significant waste. Modern research is focused on developing new protocols that are not only efficient but also environmentally benign and atom-economical.

Recent advancements emphasize the hydrophosphination of activated alkenes, such as acrylonitrile (B1666552), as a direct and atom-economical route to cyanoethylphosphines. The base-catalyzed hydrophosphination of acrylonitrile with primary phosphines is a known method for producing compounds like bis(2-cyanoethyl)ferrocenylphosphine, highlighting the viability of this pathway. rsc.org The addition of P-H bonds to unsaturated compounds is a cornerstone of sustainable phosphine (B1218219) synthesis, proceeding under various conditions including thermal, radical, base-catalyzed, or metal-catalyzed initiation. rsc.org

Novel approaches are moving away from traditional stoichiometric reagents towards catalytic and more sustainable methods:

Electrochemical Synthesis : Electrochemical methods offer a practical and efficient route for constructing C-P bonds without the need for external catalysts or oxidants. rsc.org These reactions can often be performed at room temperature, providing a green alternative to classical methods. rsc.orgbeilstein-journals.org

Photocatalysis : Photoinduced reactions, such as the difunctionalization of acetylene, provide rapid, metal-free, and 100% atom-economical routes to C2-linked phosphine compounds under mild conditions. rsc.org

Mechanochemistry : Solvent-free mechanochemical synthesis, for instance, by ball-milling reagents with a solid base, is being explored to eliminate solvent waste, a key principle of green chemistry. acs.org

In Situ Generation of Phosphine : To enhance safety, methods using the in situ generation of phosphine (PH₃) from sources like red phosphorus or metal phosphides (e.g., Zn₃P₂) are being developed. bohrium.comtandfonline.comacs.org This allows for the direct reaction with substrates like vinyl ethers or sulfides in an atom-economic fashion. bohrium.comtandfonline.com

These emerging protocols aim to improve yield, reduce waste, and avoid the use of hazardous materials, aligning with the principles of sustainable chemistry.

Table 1: Comparison of Synthetic Approaches for Functionalized Phosphines

| Synthetic Approach | Key Features | Advantages | Research Findings |

| Traditional Hydrophosphination | Base-catalyzed addition of P-H to alkenes (e.g., acrylonitrile). | High atom economy, direct functionalization. | Established method for synthesizing cyanoethylphosphines. rsc.org |

| Electrochemical Synthesis | Catalyst- and oxidant-free C-P bond formation via electrolysis. | Mild conditions, high efficiency, reduced waste. | Demonstrated for synthesizing π-conjugated phosphonium (B103445) salts and various phosphine oxides. rsc.orgbeilstein-journals.org |

| Photochemical Synthesis | Light-induced radical reactions. | Metal-free, 100% atom economy, mild conditions (room temp, 1 atm). | Successful for rapid synthesis of C2-linked phosphine oxides. rsc.org |

| Mechanochemical Synthesis | Solvent-free reaction via ball-milling. | Eliminates solvent waste, can improve reaction times. | An emerging technique for cross-coupling reactions, reducing catalyst deactivation. acs.org |

| In Situ PH₃ Generation | PH₃ is generated and consumed in the same vessel from a solid precursor. | Enhanced safety (avoids handling pressurized PH₃ gas), atom-economic. | Used for the synthesis of tertiary phosphines via addition to vinyl compounds. bohrium.comtandfonline.com |

Advanced Ligand Design for Specialized Catalytic Systems

Phosphines are ubiquitous as ligands in transition-metal catalysis due to their strong σ-donating ability and tunable steric and electronic properties. Bis(2-cyanoethyl)phosphine serves as a valuable platform for designing specialized ligands. The P-H group allows for further substitution to create tertiary phosphines, while the cyanoethyl arms can be modified or used to influence the catalyst's properties.

The design of new phosphine ligands is a central task for chemists seeking to develop catalysts with superior activity and selectivity. acs.org The cyano groups in this compound are electron-withdrawing, which modulates the electron density on the phosphorus atom. This electronic tuning is critical for applications in catalysis, where the ligand's properties directly impact the efficiency and selectivity of metal-catalyzed transformations. guidechem.com For instance, copper(I) complexes with cyanoethylphosphine ligands have been synthesized and studied for their catalytic activity in coupling reactions. researchgate.net

Future research in this area focuses on several key strategies:

P-Chirogenic Ligands : The development of chiral phosphine ligands where the phosphorus atom itself is the stereocenter (P-chirogenic) is a major frontier. tcichemicals.com While challenging to synthesize, these ligands can provide high enantioselectivity in asymmetric catalysis. tcichemicals.com Methods using phosphine-boranes as intermediates have made the synthesis of P-chirogenic ligands more accessible. tcichemicals.com

Late-Stage Diversification : Modern synthetic strategies allow for the modification of phosphine ligands at a late stage through C-H activation. snnu.edu.cn This enables the rapid creation of a library of ligands from a common phosphine precursor, allowing for fine-tuning of the catalyst for a specific reaction. snnu.edu.cn

Hemilabile Ligands : The cyano groups can potentially act as weak coordinating groups, allowing the ligand to be hemilabile. Such ligands can reversibly bind to a metal center, creating a vacant coordination site during a catalytic cycle, which can enhance catalytic activity. Ruthenium-catalyzed C-H activation has been used to create hemilabile phosphine-amide ligands. snnu.edu.cn

Polymer-Supported Ligands : To address catalyst recovery and recycling, a challenge in homogeneous catalysis, phosphine ligands can be embedded into polymers. acs.org For example, embedding a phosphine ligand into a poly(ethylene glycol) (PEG) polymer was shown to prevent catalyst deactivation in mechanochemical cross-coupling reactions. acs.org

The unique bifunctional nature of this compound makes it an ideal candidate for incorporation into more complex ligand architectures, such as bidentate or pincer-type ligands, which are known to enhance catalyst stability and performance. rsc.orgresearchgate.net

Integration into Advanced Materials and Nanotechnology

The functional groups of this compound make it an attractive monomer or building block for the synthesis of advanced functional materials and for surface modification in nanotechnology. The nitrile groups, in particular, offer a route to unique material properties and can serve as reactive handles for post-synthesis modifications.

Research has shown that the closely related Tris(2-cyanoethyl)phosphine (B149526) (TCP) can be used to synthesize nitrile-rich phosphonium-based polyelectrolytes. researchgate.netresearchgate.net These polymers are created by first reacting TCP with 4-vinylbenzyl chloride to form a monomer, which is then polymerized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netresearchgate.net This controlled polymerization technique allows for the creation of well-defined polymers. The resulting nitrile-rich materials have potential applications in:

Functional Polymers : The pendant nitrile groups on the polymer backbone can undergo further chemical transformations, allowing for high-density post-polymerization modification to introduce new functionalities. researchgate.net

Carbon Fiber Precursors : Nitrile-rich polymers are known precursors for the production of carbon fibers.

Chelating Agents : Polymers containing polydentate amines or phosphines can be prepared to act as chelating agents for transition metals, with potential applications as catalysts for oxidation reactions. dtic.mil

In nanotechnology, phosphines and their derivatives are used to functionalize surfaces. Bis(2-cyanoethyl)phosphinic acid, a related derivative, is noted for its potential use in creating polymers or materials with specific properties due to its reactive functional groups. smolecule.com The ability of phosphines to bind to metal surfaces makes them suitable for stabilizing nanoparticles and functionalizing quantum dots. The cyanoethyl groups could impart specific solubility or reactivity to these nanomaterials.

Table 2: Potential Applications in Materials and Nanotechnology

| Area | Application | Role of this compound Moiety | Relevant Research |

| Polymer Chemistry | Synthesis of functional polyelectrolytes. | Serves as a precursor to nitrile-rich phosphonium monomers for RAFT polymerization. | Synthesis of poly(4-vinylbenzyl-tris(2-cyanoethyl)phosphonium chloride) demonstrates this pathway. researchgate.netresearchgate.net |

| Polymer Chemistry | Post-polymerization modification. | The nitrile groups act as reactive sites for introducing new chemical functionalities. | Nitrile groups on polymers can be converted to other groups, such as amines or carboxylic acids. researchgate.net |

| Materials Science | Precursors for carbon materials. | Nitrile-rich polymers can be pyrolyzed to form nitrogen-containing carbon materials. | General knowledge in polymer and materials science. |

| Nanotechnology | Surface functionalization of nanoparticles. | The phosphine group acts as an anchor to metal surfaces, while cyano groups modify surface properties. | Phosphines are common ligands for stabilizing gold nanoparticles and quantum dots. |

| Separation Science | Polymeric chelating agents. | The phosphine and modifiable cyano groups can create sites for binding metal ions. | Polymer-bound polydentate amines have been developed for metal chelation. dtic.mil |

Green Chemistry Principles in Phosphine Synthesis and Application

The principles of green chemistry provide a framework for making chemical processes safer, more efficient, and environmentally sustainable. acs.org These principles are increasingly being applied to the synthesis and use of organophosphorus compounds, including this compound.

The twelve principles of green chemistry are highly relevant to the entire lifecycle of phosphines:

Prevention : It is better to prevent waste than to treat it. mlsu.ac.in This is the cornerstone of green chemistry and drives the development of high-yield, low-waste synthetic protocols.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org Hydrophosphination reactions are inherently atom-economical, as all atoms of the phosphine and the alkene are incorporated into the product. bohrium.comacs.org

Less Hazardous Chemical Synthesis : Methods should use and generate substances with little or no toxicity. mlsu.ac.in This involves replacing hazardous reagents and solvents. For example, using in situ generated phosphine from a solid source is safer than handling the highly toxic gas directly. acs.org

Designing Safer Chemicals : Chemical products should be designed to be effective while having reduced toxicity. Research into biodegradable phosphine ligands is an emerging area. pmarketresearch.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. mlsu.ac.in The development of solvent-free mechanochemical acs.org or aqueous-phase reactions tandfonline.com are key strategies.

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. mlsu.ac.in The use of photocatalysis rsc.org and electrochemistry rsc.org often allows for milder reaction conditions compared to traditional thermal methods.

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. acs.org Research into bio-based phosphine ligands derived from natural sources like plant oils is a growing field. pmarketresearch.com

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents. researchgate.net This applies both to the synthesis of phosphines and their use as ligands in catalytic reactions.

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. acs.org

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

The deoxygenation of phosphine oxides—often a byproduct in reactions using phosphines as catalysts (e.g., Wittig, Mitsunobu)—is a critical step for phosphorus resource recycling. researchgate.net Developing green methods for this reduction, for instance using silanes under solvent-free microwave conditions, contributes to a circular phosphorus economy. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.